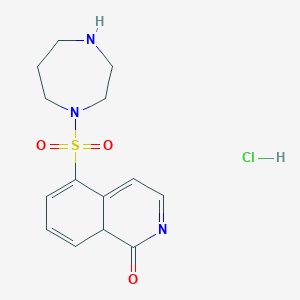
diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, making it a valuable scaffold in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C. This metal-free approach avoids contamination and waste generation, making it eco-friendly and cost-effective .
Industrial Production Methods: Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance yield and efficiency while maintaining the reaction conditions optimized in laboratory settings.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to various biological effects. Specific pathways involved may include inhibition of topoisomerase enzymes or modulation of G-protein coupled receptors .
Comparison with Similar Compounds
Quinoline-2,4-dicarboxylate derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrano[3,2-c]quinoline-4-carboxylates: These derivatives have a fused pyran ring, offering different biological activities and chemical properties.
Uniqueness: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
OUFTZJAKOWPOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC2=NC(=CC(=O)C2=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)


![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)

![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)





![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)
![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)

